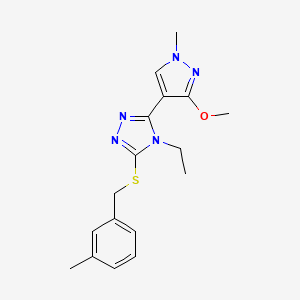

4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole

説明

特性

IUPAC Name |

4-ethyl-3-(3-methoxy-1-methylpyrazol-4-yl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5OS/c1-5-22-15(14-10-21(3)20-16(14)23-4)18-19-17(22)24-11-13-8-6-7-12(2)9-13/h6-10H,5,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYHCPZFVZOUEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=CC(=C2)C)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the pyrazole ring using a methylating agent such as methyl iodide.

Formation of the Triazole Ring: The triazole ring is formed by the cyclization of an appropriate precursor, such as an azide, with an alkyne under copper-catalyzed conditions (CuAAC reaction).

Thioether Formation: The thioether linkage is introduced by reacting the triazole intermediate with a thiol derivative, such as 3-methylbenzylthiol, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

化学反応の分析

Types of Reactions

4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioether to a thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the thioether linkage can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism of action of 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Their Implications

Table 1: Substituent Comparison at Key Positions

Key Observations :

- Pyrazole vs. Heterocyclic Substituents : The target compound’s 3-methoxy-1-methylpyrazol-4-yl group (Position 3) contrasts with furyl () or thiophenyl () substituents. Pyrazole’s electron-donating methoxy group may enhance binding affinity in receptor interactions compared to less polar groups .

- Thioether Linkage : The (3-methylbenzyl)thio group (Position 5) shares similarities with compounds in (e.g., B8-B11), where benzylthio substituents with halogens or methyl groups show varied melting points (176–198°C), suggesting substituents influence crystallinity .

Structural and Analytical Considerations

- Crystallography: SHELX software () is widely used for triazole structure determination.

- Spectroscopy : IR and NMR data in and confirm substituent identities. For example, pyrazole protons resonate at δ 3.8–4.1 ppm, while benzylthio methyl groups appear near δ 2.3 ppm .

生物活性

The compound 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 286.39 g/mol. The structure includes a triazole ring, a pyrazole moiety, and a thioether functional group, which are known to influence its biological properties.

Antimicrobial Activity

Research has shown that compounds containing triazole and pyrazole rings exhibit significant antimicrobial properties. A study highlighted that derivatives similar to our compound demonstrated effective antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Inhibition observed | |

| Candida albicans | Moderate activity |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines. Specifically, derivatives of 1,2,4-triazoles have been reported to inhibit the proliferation of colon cancer cells (HCT-116) with an IC50 value of 6.2 µM .

Anti-inflammatory and Antioxidant Effects

Compounds within the triazole class have also been evaluated for their anti-inflammatory and antioxidant properties. Studies indicate that certain derivatives can reduce inflammation markers in vitro and in vivo, suggesting potential for therapeutic applications in inflammatory diseases .

The biological activities of triazole derivatives are often attributed to their ability to interact with various biological targets, including enzymes involved in cell proliferation and inflammation pathways. The thioether group in this compound may enhance its interaction with biological membranes or specific receptors, contributing to its efficacy.

Case Studies

- Antibacterial Efficacy : A study on similar triazole derivatives demonstrated promising results against multi-drug resistant strains of bacteria. The mechanism was linked to the inhibition of bacterial cell wall synthesis.

- Anticancer Properties : Research involving structural analogs indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this triazole derivative, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of substituted thiosemicarbazides or through heterocyclic coupling reactions. For example, a PEG-400-mediated catalytic system under heterogeneous conditions (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C yields triazole-thione intermediates efficiently . Microwave-assisted synthesis (165°C, 12.2 bar, 45 minutes) significantly reduces reaction time and improves purity by minimizing side products . Optimization should include monitoring via TLC and adjusting stoichiometric ratios of precursors like 3-methoxy-1-methylpyrazole and 3-methylbenzyl thiol derivatives.

Q. How can the molecular structure and purity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Identify characteristic peaks for thioether (C–S, ~600–700 cm⁻¹) and triazole (C=N, ~1500–1600 cm⁻¹) groups .

- NMR : ¹H NMR will show signals for ethyl (δ ~1.2–1.4 ppm, triplet), methoxy (δ ~3.8–4.0 ppm, singlet), and aromatic protons (δ ~6.8–7.5 ppm). ¹³C NMR confirms substituent connectivity .

- HPLC : Assess purity (>95%) using reversed-phase chromatography with UV detection at 254 nm .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Methodological Answer : The compound’s lipophilicity (logP) is enhanced by the 3-methylbenzyl thioether and ethyl groups, favoring solubility in organic solvents (e.g., DMSO, ethanol). Aqueous solubility can be improved via salt formation or co-solvents. Stability studies under varying pH (2–12) and temperatures (4–40°C) should be conducted, with degradation monitored via HPLC. Thione-thiol tautomerism may influence reactivity; solvent polarity adjustments (e.g., DMF vs. THF) can stabilize specific tautomers .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance biological activity?

- Methodological Answer :

- Substituent Variation : Replace the 3-methoxy group on the pyrazole with electron-withdrawing groups (e.g., nitro) to modulate electron density and enhance interactions with target enzymes .

- Thioether Linker Modification : Substitute 3-methylbenzyl with fluorinated aryl groups (e.g., 4-fluorobenzyl) to improve membrane permeability and metabolic stability .

- Biological Assays : Test derivatives against fungal 14-α-demethylase (CYP51) via molecular docking (PDB: 3LD6) and in vitro antifungal assays (e.g., MIC against Candida spp.) .

Q. What experimental strategies resolve contradictions in bioactivity data across similar triazole derivatives?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays to compare potency gradients and identify outliers.

- Metabolite Profiling : Use LC-MS to detect active/inactive metabolites that may explain discrepancies .

- Target Engagement Studies : Employ surface plasmon resonance (SPR) or thermal shift assays to validate direct binding to hypothesized targets (e.g., kinases, CYP enzymes) .

Q. How can computational methods guide the optimization of synthetic pathways?

- Methodological Answer :

- DFT Calculations : Predict reaction energetics for cyclization steps (e.g., activation barriers for triazole ring formation) using Gaussian or ORCA software .

- Retrosynthetic Analysis : Tools like Synthia™ suggest feasible routes by prioritizing commercially available precursors (e.g., 3-methoxy-1-methylpyrazole-4-carboxylic acid).

- Machine Learning : Train models on reaction yield datasets to predict optimal conditions (temperature, catalyst loading) for microwave-assisted synthesis .

Q. What advanced techniques validate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., CYP51) to resolve binding modes and key interactions (hydrogen bonds, hydrophobic packing) .

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Ki values .

- Cellular Imaging : Confocal microscopy with fluorescently tagged derivatives can track subcellular localization (e.g., mitochondrial targeting) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。